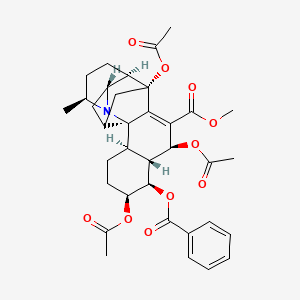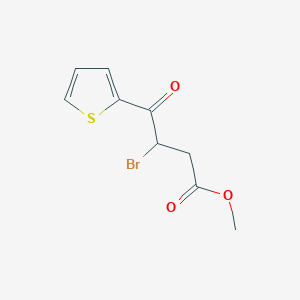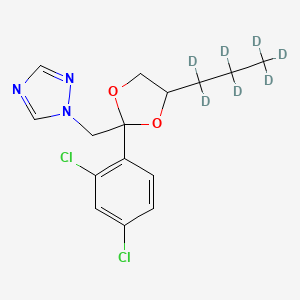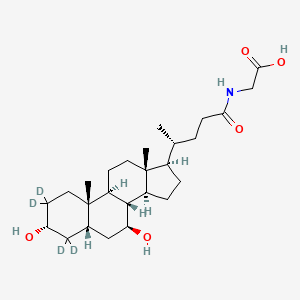
Himbosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La himbosina es un alcaloide natural que se encuentra en la corteza del árbol Galbulimima baccata, que es nativo de Papúa Nueva Guinea y el norte de Australia . Este compuesto pertenece a una clase de alcaloides conocidos por sus estructuras complejas y significativas actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de himbosina implica múltiples pasos, comenzando con moléculas orgánicas más simples. Una ruta sintética común incluye el uso de reacciones de Diels-Alder para formar la estructura central, seguido de varias modificaciones de grupos funcionales para lograr el producto final . Las condiciones de reacción generalmente implican el uso de catalizadores específicos y temperaturas controladas para asegurar la estereoquímica y el rendimiento deseados.
Métodos de producción industrial: La producción industrial de himbosina es menos común debido a la complejidad de su síntesis. Los avances en la química orgánica sintética han hecho posible producir este compuesto a gran escala. Se han explorado técnicas como la síntesis de flujo continuo y el uso de reactores automatizados para optimizar el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: La himbosina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La himbosina se puede oxidar para formar varios derivados oxidados, que pueden exhibir diferentes actividades biológicas.
Reducción: Las reacciones de reducción se pueden usar para modificar grupos funcionales específicos dentro de la molécula de himbosina.
Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes en la modificación de la himbosina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Se utilizan reactivos como haluros de alquilo y nucleófilos en condiciones controladas para lograr reacciones de sustitución.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas de himbosina con grupos funcionales alterados .
Aplicaciones Científicas De Investigación
La himbosina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: La himbosina sirve como un compuesto modelo para estudiar la síntesis de alcaloides complejos y los mecanismos de reacción.
Biología: Su actividad biológica la convierte en una herramienta valiosa para estudiar los procesos e interacciones celulares.
Medicina: Se están explorando las posibles propiedades terapéuticas de la himbosina para el desarrollo de nuevos medicamentos.
Mecanismo De Acción
El mecanismo de acción de la himbosina implica su interacción con dianas moleculares específicas dentro de las células. Se cree que ejerce sus efectos uniéndose a ciertos receptores o enzimas, modulando así su actividad. Las vías y objetivos exactos aún están bajo investigación, pero los estudios preliminares sugieren que la himbosina puede influir en varias vías de señalización y procesos celulares .
Comparación Con Compuestos Similares
La himbosina se puede comparar con otros alcaloides que se encuentran en el árbol Galbulimima baccata, como la himbacina y la himandrina. Estos compuestos comparten características estructurales similares pero difieren en sus grupos funcionales específicos y actividades biológicas. La himbosina es única debido a su distinta estereoquímica y los efectos biológicos específicos que exhibe .
Lista de compuestos similares:
- Himbacina
- Himandrina
- Himgalina
- G.B. 13
Propiedades
IUPAC Name |
methyl (1R,3S,6R,7R,11R,14S,15R,16R,17S,20R)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22?,23+,24+,25+,26-,27-,29-,30-,34+,35+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDPNXLVHQHOC-XIXFMJBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@@H]6CC[C@@H]([C@@H]([C@H]6[C@@H](C(=C4[C@]2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-Ethoxycarbonyl-4-(4-methylphenyl)thiophen-2-yl]amino]-2-oxoacetic acid](/img/structure/B8136457.png)


![2-[(2,3,6-Trichlorophenyl)methylsulfanyl]acetic acid](/img/structure/B8136479.png)


![4-[Propanoyl(propan-2-yl)amino]benzoic acid](/img/structure/B8136517.png)
![(Z)-6-[(7S,15S)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8136518.png)
![(1S,2R,4aS,4bS,5R,6S,7aR,9S,11R,11aR,12R,15R)-11-(benzoyloxy)-1,2,3,4,4a,6,7,7a,8,9,11,11a-dodecahydro-2,9-dihydroxy-1-methoxy-15-methyl-5,6,9-[1]Butanyl[4]ylidene-5H-benz[6,7]indeno[7a,1-b]pyrrole-10-carboxylic acid, methyl ester](/img/structure/B8136521.png)



